4-Iodo-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom and a methoxy group attached to a benzaldehyde core . The InChI code for this compound is 1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 262.05 . The storage temperature is ambient .Scientific Research Applications
Electrosynthesis Applications : Sherbo et al. (2018) explored the use of electrosynthesis for driving organic reaction chemistry. They paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with other reactions, demonstrating the potential of this approach in synthesis with no waste product (Sherbo et al., 2018).
Labelled Compounds Synthesis : Baker et al. (1988) reported the synthesis of [13C]Iodoform from [13C]acetophenone, which was converted into a title compound involving 4-methoxybenzaldehyde. This research underscores the role of 4-methoxybenzaldehyde in creating complex labelled compounds (Baker et al., 1988).
Antimicrobial and Antiaflatoxigenic Activities : Harohally et al. (2017) demonstrated the antimicrobial and antiaflatoxigenic properties of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde. This study highlights the potential of such compounds in combating microbial growth and aflatoxin production (Harohally et al., 2017).
Spectroscopic and Chemical Studies : Abbas et al. (2016) conducted extensive spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is related to 4-Iodo-2-methoxybenzaldehyde. These studies provide insights into the molecular properties of such compounds (Abbas et al., 2016).
Solid Phase Organic Synthesis : Swayze (1997) investigated benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde for use as linkers in solid-phase organic synthesis. This research underscores the utility of such compounds in synthetic chemistry (Swayze, 1997).
Vanillin Synthesis Review : Ju and Xin (2003) reviewed the synthesis of vanillin, which involves 4-hydroxy-3-methoxybenzaldehyde. This paper provides an overview of the methods and applications of synthesizing such aldehydes (Ju & Xin, 2003).
Molecular Docking Investigations : Ghalla et al. (2018) presented molecular docking investigations on 4-methoxybenzaldehyde, offering insights into its potential biological interactions and applications (Ghalla et al., 2018).
Vibrational Dynamics Studies : Ribeiro-Claro et al. (2021) explored the vibrational dynamics of compounds including 4-methoxybenzaldehyde. This research contributes to understanding the physical properties of such molecules (Ribeiro-Claro et al., 2021).
Safety and Hazards
4-Iodo-2-methoxybenzaldehyde is classified as a dangerous substance. It has a GHS06 pictogram, and the signal word is “Danger”. The hazard statement is H301, and the precautionary statements are P301+P310 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
4-iodo-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNOHFJWXJKIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.